2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile
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Overview
Description
2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, sulfur, and nitrile functional groups, which contribute to its unique chemical properties and reactivity. It is used in various fields of scientific research due to its versatile chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 6-methylsulfanyl-4-phenylpyridine-3-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2,5-disubstituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Scientific Research Applications
2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The bromine atoms and nitrile group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The sulfur atom can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-6-methylpyridine
- 2,5-Dibromo-6-fluorotoluene
- 2,5-Dibromo-3-isopropyl-6-methyl-1,4-benzoquinone
Uniqueness
2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile is unique due to the combination of bromine, sulfur, and nitrile functional groups, which provide a distinct reactivity profile. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
CAS No. |
84671-66-9 |
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Molecular Formula |
C13H8Br2N2S |
Molecular Weight |
384.09 g/mol |
IUPAC Name |
2,5-dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Br2N2S/c1-18-13-11(14)10(8-5-3-2-4-6-8)9(7-16)12(15)17-13/h2-6H,1H3 |
InChI Key |
AFAUBYKUKLNEEY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C(=N1)Br)C#N)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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